molecular formula C12H17N3O2 B1299497 N-(2-methoxyphenyl)piperazine-1-carboxamide CAS No. 842971-21-5

N-(2-methoxyphenyl)piperazine-1-carboxamide

Cat. No. B1299497
CAS RN: 842971-21-5
M. Wt: 235.28 g/mol
InChI Key: KNHZEKUNXNECCN-UHFFFAOYSA-N
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Description

“N-(2-methoxyphenyl)piperazine-1-carboxamide” is an effective blocker of striatal dopaminergic receptors in rat brain and is apparently the simplest chemical structure known to exert dopaminergic blocking activity . It exhibits pronounced antihypertensive and weak sympatholytic activities in experimental animals .


Synthesis Analysis

The synthesis of piperazine derivatives has been a focus of recent research . The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular structure of “N-(2-methoxyphenyl)piperazine-1-carboxamide” is complex and requires advanced techniques for analysis .


Chemical Reactions Analysis

The chemical reactions involving “N-(2-methoxyphenyl)piperazine-1-carboxamide” are diverse and can include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing an amino group .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(2-methoxyphenyl)piperazine-1-carboxamide” include a refractive index of 1.575, a boiling point of 130-133°C at 0.1 mmHg, a melting point of 35-40°C, and a density of 1.095 g/mL at 25°C .

Scientific Research Applications

Synthesis of Antihypertensive Agents

N-(2-methoxyphenyl)piperazine-1-carboxamide: is a key intermediate in the synthesis of urapidil , an antihypertensive drug . Urapidil is used to treat essential hypertension and hypertensive emergencies due to its ability to lower peripheral blood pressure without affecting heart rate or intracranial pressure. It can cross the blood-brain barrier and activate the 5HT-1A receptor, providing central antihypertensive activity.

Neuroprotective Effects

This compound has been studied for its protective effects against neurotoxicity, particularly in the context of Alzheimer’s disease . It has shown potential as an acetylcholinesterase inhibitor, which is crucial for increasing central cholinergic neurotransmission, thereby alleviating symptoms associated with neurodegenerative diseases.

Aza-Michael Addition Reaction

In organic synthesis, N-(2-methoxyphenyl)piperazine-1-carboxamide is utilized in the Aza-Michael addition reaction to functionalize pyrazolylvinyl ketones . This reaction is significant for creating complex molecules with potential pharmacological applications.

Tröger’s Base Derivatives

The compound is used to prepare cyclic amine-substituted Tröger’s base derivatives . These derivatives have a wide range of applications, including as chiral ligands in asymmetric synthesis and as building blocks in supramolecular chemistry.

Functionalized Bis(mercaptoimidazolyl)borates

It serves as a precursor for the synthesis of functionalized bis(mercaptoimidazolyl)borates . These compounds are important in coordination chemistry and have applications in catalysis and materials science.

Dopamine Receptor Antagonism

N-(2-methoxyphenyl)piperazine-1-carboxamide: has been regarded as an antagonist of the dopamine receptor . Its effects on the dopaminergic system make it a candidate for research in neuropsychiatric disorders and drug addiction.

Pharmaceutical Formulations

Due to its pharmacological properties, this compound is also involved in the development of various pharmaceutical formulations, including injections, oral capsules, and even eye drops . This versatility highlights its importance in medical applications.

Food and Perfumery Industries

While not directly related to N-(2-methoxyphenyl)piperazine-1-carboxamide , its structural analogs, particularly pyrazine derivatives, are used extensively in the food and perfumery industries due to their unique aromatic properties . This indicates the potential for this compound to be modified and used in similar applications.

Safety and Hazards

“N-(2-methoxyphenyl)piperazine-1-carboxamide” is classified as causing serious eye damage and skin corrosion . It is recommended to avoid breathing it, wash skin thoroughly after handling, wear protective gloves/clothing/eye protection/face protection, and call a poison center or doctor immediately if exposed or concerned .

Future Directions

Recent developments in the synthesis of piperazine derivatives, including “N-(2-methoxyphenyl)piperazine-1-carboxamide”, have focused on new methods such as cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis . These developments suggest promising future directions for research and application of this compound.

properties

IUPAC Name

N-(2-methoxyphenyl)piperazine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O2/c1-17-11-5-3-2-4-10(11)14-12(16)15-8-6-13-7-9-15/h2-5,13H,6-9H2,1H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNHZEKUNXNECCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)N2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-methoxyphenyl)piperazine-1-carboxamide

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